molecular formula C11H13FO4 B13694377 Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13694377
M. Wt: 228.22 g/mol
InChI Key: MRFOSLOJIRJXKM-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(3-fluoro-4-methoxyphenyl)-2-oxopropanoic acid.

    Reduction: 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanol.

    Substitution: 3-(3-methoxy-4-methoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylacetic acid
  • 3-Fluoro-4-methoxybenzaldehyde

Uniqueness

Methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the phenyl ring distinguishes it from other similar compounds, potentially leading to different pharmacological and chemical properties.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3

InChI Key

MRFOSLOJIRJXKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)OC)O)F

Origin of Product

United States

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